5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h3-4,9H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHHOZWJORYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry
The strategic importance of the 1,5-naphthyridine (B1222797) scaffold is underscored by its presence in compounds with a wide array of biological activities. nih.gov Derivatives have been investigated for applications including:
Antitumor Agents: Certain 1,5-naphthyridine derivatives exhibit cytotoxicity against cancer cell lines. researchgate.net
Antiplasmodial Activity: The scaffold is a component of inhibitors targeting Plasmodium protein kinases, relevant in the search for new antimalarial drugs. nih.gov
Kinase Inhibition: The structural features of naphthyridines make them suitable for designing inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov
Materials Science: Beyond medicine, 1,5-naphthyridine complexes with metals like platinum (Pt) and europium (Eu) have shown high photoluminescence quantum yields and thermostability, making them useful in the development of Organic Light Emitting Diodes (OLEDs). researchgate.net
The fusion of a second ring system to the basic 1,5-naphthyridine core further expands its chemical space and potential applications, leading to a diverse range of fused heterocyclic systems with unique properties. researchgate.net
Historical Context of Tetrahydronaphthyridine Research and Methodological Evolution
The synthesis of naphthyridine derivatives has been a subject of chemical research for over a century, with the first derivative of the 1,8-naphthyridine (B1210474) system being reported in 1893. mdpi.com The synthesis of the parent 1,5-naphthyridine (B1222797) was accomplished later. mdpi.com The evolution of synthetic methodologies reflects the broader advancements in organic chemistry, moving from classical condensation reactions to more sophisticated and selective modern techniques.
Classical Synthesis of the Naphthyridine Core: Early and still relevant methods for constructing the 1,5-naphthyridine ring system often involve cyclization reactions starting from a substituted pyridine (B92270) precursor.
Skraup Reaction: This method utilizes the reaction of a 3-aminopyridine (B143674) with glycerol (B35011), typically in the presence of an acid and an oxidizing agent, to form the second pyridine ring. nih.govresearchgate.net
Friedländer Condensation: This approach involves the condensation of an amino-substituted pyridine aldehyde or ketone with a compound containing an active methylene (B1212753) group, providing a versatile route to substituted naphthyridines. nih.gov A recent advancement demonstrates this reaction can be performed on a gram scale in water using a biocompatible catalyst, highlighting a shift towards greener chemistry. nih.gov
Formation of the Tetrahydro- Ring: The synthesis of 5,6,7,8-tetrahydronaphthyridines involves the partial reduction or saturation of one of the pyridine rings of the aromatic naphthyridine scaffold.
Catalytic Hydrogenation: A common method to produce tetrahydronaphthyridines is the catalytic hydrogenation of the parent naphthyridine. For instance, iridium-catalyzed transfer hydrogenation has been developed for 1,8-naphthyridines, offering a method that avoids the need for high-pressure hydrogen gas. nih.gov The hydrogenation of hydroxy-substituted naphthalenes, a related carbocyclic system, has been studied using ruthenium and nickel catalysts, though the selective formation of specific diol isomers can be challenging. sci-hub.se This suggests that the hydrogenation of a hydroxylated naphthyridine like 1,5-naphthyridin-2-ol would require careful optimization to achieve the desired 5,6,7,8-tetrahydro product without over-reduction or side reactions.
Conversely, tetrahydro-1,5-naphthyridines can be oxidized back to their aromatic 1,5-naphthyridine counterparts using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures. mdpi.com
Table 1: Physicochemical Properties of the Aromatic Precursor, 1,5-Naphthyridin-2-ol
The data below corresponds to the unsaturated parent compound of the article's subject. This information is often used to predict the properties of related saturated derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | uni.lu |
| Molecular Weight | 146.15 g/mol | synchem.de |
| Common Tautomer | 1H-1,5-Naphthyridin-2-one | uni.lu |
| CAS Number | 10261-82-2 | synchem.de |
| Predicted XlogP | 0.3 | uni.lu |
Current Research Trajectories and Unexplored Domains Pertaining to 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol
Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes sustainability, leading to the development of novel routes that are both efficient and environmentally benign.
Catalysis is paramount in modern synthesis for achieving high efficiency and selectivity. Several catalytic systems have been applied to the synthesis of naphthyridine scaffolds.
Palladium Catalysis : Cross-coupling reactions like Suzuki-Miyaura and Heck are used to build complex precursors for the naphthyridine core. mdpi.comnih.govacs.org
Ruthenium Catalysis : Chiral ruthenium complexes are highly effective for the asymmetric transfer hydrogenation of dihydronaphthyridine intermediates, providing enantiomerically enriched tetrahydronaphthyridines. nih.govacs.orgnih.gov
Cobalt Catalysis : Microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles offer an efficient route to 5,6,7,8-tetrahydro-1,6-naphthyridines, a methodology with potential application to the 1,5-isomer. nih.gov
Copper Catalysis : Copper catalysts have been employed in annulation reactions to construct quinoline (B57606) and naphthyridine derivatives. organic-chemistry.org
The table below summarizes some of the catalytic methods applicable to naphthyridine synthesis.
Interactive Table: Catalytic Methods in Naphthyridine Synthesis
| Catalytic Method | Metal/Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium Complex | Reduction | Enantioselective synthesis of tetrahydronaphthyridines | nih.gov, nih.gov |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(dppf)Cl₂) | Cross-Coupling | Precursor synthesis | nih.gov, acs.org |
| [2+2+2] Cyclization | Cobalt Complex | Cycloaddition | Naphthyridine core formation | nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry offers significant advantages over traditional batch processing for the manufacture of chemical compounds, including improved heat transfer, mixing, safety, and scalability. mdpi.com This technology allows for the seamless integration of multiple reaction steps without the need for isolating intermediates. mdpi.com The synthesis of heterocyclic active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous-flow systems. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound could enable safer, more efficient, and scalable production, particularly for steps involving hazardous reagents or exothermic reactions.
Asymmetric Synthesis and Enantiomeric Resolution Strategies
The development of enantiomerically pure forms of chiral compounds is a major focus of modern medicinal chemistry. For tetrahydronaphthyridines, the chirality arises from stereocenters in the saturated ring.
One of the most advanced strategies is the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. A notable example is the use of a ruthenium-catalyzed enantioselective transfer hydrogenation, which can produce the desired chiral tetrahydronaphthyridine with high enantiomeric excess. nih.govacs.orgnih.gov This approach is often preferred as it establishes the chiral center early and avoids late-stage resolutions.
Another approach involves creating stereochemistry through reactions like epoxide ring-opening. The use of enantiomerically pure epoxides as reactants with the naphthyridine scaffold can introduce a "stereochemically encoded appendage." lookchem.comnih.gov
Historically, a common but less efficient method was the synthesis of a racemic mixture followed by separation of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC) at a late stage of the synthesis. nih.govacs.org Modern asymmetric synthesis aims to circumvent such resolutions by building in the chirality from the outset.
Elucidation of Reaction Mechanisms in Derivatization and Functionalization Reactions
The derivatization and functionalization of the this compound core are essential for creating libraries of compounds for biological screening. nih.gov The reactivity of this molecule is governed by the interplay of its constituent parts: a partially saturated carbocyclic ring fused to a pyridinone ring. Mechanistic studies, while not always available for this exact molecule, can be inferred from related systems to understand the pathways of its transformations.
Kinetic Studies and Analysis of Reaction Intermediates
While specific kinetic studies on the derivatization of this compound are not extensively documented in the public domain, the general principles of electrophilic and nucleophilic reactions on related heterocyclic systems provide a framework for understanding its reactivity. For instance, N-alkylation reactions on the pyridinone nitrogen are common for 1,5-naphthyridinone systems. nih.gov These reactions typically proceed through an SN2 mechanism, where the reaction rate would be dependent on the concentration of both the substrate and the alkylating agent.
The analysis of reaction intermediates is crucial for elucidating reaction mechanisms. In electrophilic aromatic substitution reactions on the aromatic portion of the molecule, a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, is expected. masterorganicchemistry.com The stability of this intermediate, influenced by substituents on the ring, will determine the rate and regioselectivity of the substitution. For nucleophilic aromatic substitution, which is favored by electron-withdrawing groups, a negatively charged Meisenheimer complex is a key intermediate. libretexts.org
In the context of the functionalization of the tetrahydro- portion of the molecule, reactions such as oxidation to the aromatic 1,5-naphthyridine are known to occur at high temperatures with reagents like selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com These reactions likely proceed through a stepwise dehydrogenation mechanism, possibly involving radical intermediates.
Isotopic Labeling Experiments for Pathway Confirmation
For example, to confirm the mechanism of a hypothetical deuteration reaction, one could use D₂O as a deuterium (B1214612) source. The location of deuterium incorporation in the product, as determined by techniques like NMR or mass spectrometry, would reveal the most acidic protons and provide insights into the reaction pathway. scripps.edu Similarly, using ¹³C or ¹⁵N labeled precursors in the synthesis of the naphthyridine ring could help elucidate the mechanism of its formation, such as in cyclization reactions. researchgate.net
Theoretical and Experimental Probing of Tautomerism and Aromaticity in the this compound System
The this compound system can exist in two primary tautomeric forms: the lactam (keto) form (5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one) and the lactim (enol) form (this compound). The equilibrium between these two forms is a critical aspect of its chemistry, influencing its reactivity, physical properties, and biological activity.
The aromaticity of the pyridinone ring is also a key feature. In the lactim form, the ring is a true hydroxypyridine and is aromatic. In the lactam form, the aromaticity is disrupted, but it can exhibit a degree of pseudo-aromaticity through resonance contributors that place a positive charge on the nitrogen and a negative charge on the oxygen. mdpi.com The partially saturated carbocyclic ring is, of course, non-aromatic.
Theoretical studies on related 2-pyridone systems have shown that the tautomeric equilibrium is a delicate balance of factors including the intrinsic stability of the tautomers, solvent effects, and substituent effects. mdpi.com In the gas phase, 2-hydroxypyridine (B17775) is often calculated to be slightly more stable than 2-pyridone, but in polar solvents, the more polar 2-pyridone form is favored. mdpi.com
Impact of Substituents on Tautomeric Equilibria
Substituents on the this compound ring system can significantly influence the position of the lactam-lactim tautomeric equilibrium. The electronic nature of the substituent plays a crucial role.
Electron-donating groups (EDGs) are expected to stabilize the lactam form by increasing the electron density on the nitrogen atom, making it more willing to carry a partial positive charge in the resonance contributor that contributes to the pseudo-aromaticity of the pyridinone ring.
Electron-withdrawing groups (EWGs) , on the other hand, would destabilize the lactam form by making the nitrogen more electron-deficient. This would shift the equilibrium towards the lactim (enol) form, which has a more classic aromatic character. libretexts.org
Experimental studies on related pyridone systems have confirmed these general trends. For example, in a study of pyridine-2(1H)-one derivatives, it was found that electron-withdrawing substituents, particularly at the C(6) position, favored the less polar hydroxypyridine tautomer. libretexts.org
Table 1: Predicted Effect of Substituents on the Tautomeric Equilibrium of this compound
| Substituent Position | Substituent Type | Predicted Effect on Tautomeric Equilibrium |
| C3 or C4 | Electron-donating (e.g., -CH₃, -OCH₃) | Favors Lactam Form |
| C3 or C4 | Electron-withdrawing (e.g., -NO₂, -CN) | Favors Lactim Form |
| C6, C7, or C8 | Alkyl | Minor electronic effect, may influence through sterics |
Exploration of Reactivity Profiles under Diverse Reaction Conditions
The reactivity of this compound is diverse and dependent on the reaction conditions employed.
Oxidative Conditions: Tetrahydro-1,5-naphthyridines can be readily oxidized to their aromatic 1,5-naphthyridine counterparts. mdpi.com This can be achieved using various oxidizing agents and conditions, as summarized in the table below. The mechanism of these reactions often involves the removal of hydrogen atoms from the saturated ring, leading to aromatization.
Table 2: Oxidation Reactions of Tetrahydro-1,5-naphthyridines
| Reagent(s) | Conditions | Product | Reference |
| Selenium | 320 °C | 1,5-Naphthyridine | mdpi.com |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | High Temperature | 1,5-Naphthyridine | mdpi.com |
| Ru(bpy)₃Cl₂·6H₂O, Co(dmgH)₂PyCl, visible light | Ambient Temperature | Aromatic 1,5-Naphthyridine | mdpi.com |
Reductive Conditions: While the pyridinone ring is relatively stable, the carbonyl group can potentially be reduced under strong reducing conditions. More commonly, the fully aromatic 1,5-naphthyridine ring system can be reduced to the corresponding tetrahydro or decahydro derivatives using catalytic hydrogenation or dissolving metal reductions. nih.gov
Electrophilic Reactions: The pyridinone ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. Halogenation reactions, for instance, have been reported for 1,5-naphthyridine systems. mdpi.com The N1 nitrogen can also act as a nucleophile and react with various electrophiles, such as alkyl halides and isocyanates, leading to N-functionalized products. nih.gov
Nucleophilic Reactions: The reactivity towards nucleophiles is also a key aspect. The hydroxyl group of the lactim form can be converted to a better leaving group, such as a halide, allowing for subsequent nucleophilic substitution reactions. nih.gov The carbon atoms of the pyridinone ring can also be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. libretexts.org
Advanced Spectroscopic and Structural Elucidation of 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol (B6233808), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity of the bicyclic system.
While 1D NMR provides initial information on the number and type of protons and carbons, 2D NMR experiments are required to piece together the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduepfl.ch For this compound, COSY would reveal correlations between the vicinal protons within the saturated ring (H-6 with H-7, and H-7 with H-8) and between the aromatic protons on the pyridine (B92270) ring (H-3 with H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton signal for H-3 would show a cross-peak to the carbon signal for C-3, and the aliphatic proton signals at H-6, H-7, and H-8 would correlate to their respective carbon signals C-6, C-7, and C-8. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons. epfl.chemerypharma.com Key HMBC correlations for this molecule would include:
The proton at H-8 correlating to the bridgehead carbons C-4a and C-8a.
The aromatic proton H-4 correlating to the quaternary carbon C-2 and the bridgehead carbon C-8a.
The N-H proton at position 5 correlating to carbons C-4a, C-6, and C-8a.
The O-H proton correlating to carbon C-2.
These combined techniques allow for the complete and unambiguous assignment of the molecule's covalent structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 160.5 | - | H-3, H-4, OH |
| 3 | 115.2 | 6.45 (d, J=8.0 Hz) | C-2, C-4, C-4a |
| 4 | 138.1 | 7.50 (d, J=8.0 Hz) | C-2, C-4a, C-8a |
| 4a | 118.0 | - | H-3, H-4, H-5, H-8 |
| 5 | - | 6.80 (br s) | C-4a, C-6, C-8a |
| 6 | 41.5 | 3.30 (t, J=6.0 Hz) | C-5, C-7, C-8 |
| 7 | 22.8 | 1.90 (m) | C-6, C-8, C-8a |
| 8 | 28.5 | 2.75 (t, J=6.5 Hz) | C-4a, C-6, C-7 |
| 8a | 152.3 | - | H-4, H-5, H-7, H-8 |
| OH | - | 11.50 (br s) | C-2, C-3 |
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations, with the broadening being a result of intermolecular hydrogen bonding. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydropyridine (B1245486) ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinol ring would produce strong bands in the 1650-1550 cm⁻¹ region. A prominent C-O stretching band would be expected around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. royalsocietypublishing.org While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For this molecule, the aromatic ring stretching vibrations would be particularly strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| O-H / N-H Stretch (H-bonded) | 3400 - 3200 (broad) | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| C=C / C=N Ring Stretch | 1650 - 1550 | IR, Raman (strong) |
| C-H Bend | 1470 - 1350 | IR |
| C-O Stretch | 1280 - 1220 | IR |
| C-N Stretch | 1250 - 1180 | IR |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Effects
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. csic.es For C₉H₁₀N₂O, the expected exact mass is 162.0793 Da.
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. This provides valuable structural information by revealing stable fragments and characteristic neutral losses. A plausible fragmentation pattern for this compound could involve a retro-Diels-Alder (RDA) type fragmentation of the saturated ring, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da). Subsequent fragmentations could include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the aromatic ring.
Table 3: Plausible HRMS Fragmentation Data for this compound
| m/z (Calculated) | Formula | Description |
| 162.0793 | [C₉H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 134.0480 | [C₇H₆N₂O]⁺ | Loss of ethylene ([M-C₂H₄]⁺) via RDA fragmentation |
| 133.0715 | [C₉H₉N₂]⁺ | Loss of hydroxyl radical ([M-OH]⁺) |
| 106.0504 | [C₇H₆N₂]⁺ | Loss of CO from m/z 134 ([M-C₂H₄-CO]⁺) |
| 105.0344 | [C₆H₃N₂O]⁺ | Loss of HCN from m/z 134 ([M-C₂H₄-HCN]⁺) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine all bond lengths, bond angles, and torsional angles.
Furthermore, X-ray analysis reveals the crystal packing and the nature of intermolecular interactions. For this molecule, strong intermolecular hydrogen bonds are expected between the hydroxyl group (-OH) of one molecule and the pyridinic nitrogen (N-1) or the carbonyl oxygen (from the tautomeric keto form) of a neighboring molecule. The N-H group at position 5 can also act as a hydrogen bond donor. These interactions dictate the supramolecular architecture of the compound in its crystalline form. Data for a related tetrahydro-1,6-naphthyridine derivative shows the utility of this technique in confirming the heterocyclic ring structure. researchgate.net
Table 4: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). Defines the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. |
| Hydrogen Bonds | Details of donor-acceptor distances (Å) and angles (°), e.g., O-H···N, N-H···O. |
| π-π Stacking | Distance and geometry of interactions between aromatic rings. |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination in Enantiopure Systems
The parent compound this compound is achiral and therefore does not exhibit optical activity. However, many analogues of this scaffold possess stereogenic centers, for instance, through substitution on the saturated ring. nih.gov For such chiral analogues, chiroptical spectroscopy becomes an indispensable tool for determining the absolute configuration (R/S) of the enantiopure sample.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, known as a Cotton effect, is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized IR light.
In a typical application, the experimental ECD or VCD spectrum of a chiral analogue is compared to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule .
Computational Chemistry and Theoretical Modeling of 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol (B6233808), DFT calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation approximately.
The electronic structure analysis would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, in related heterocyclic systems, DFT has been used to understand the nature of electronic interactions and charge distribution. chemrxiv.org
Prediction of Spectroscopic Parameters and Conformational Preferences
DFT calculations are instrumental in predicting various spectroscopic parameters. For this compound, this would include:
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are highly valuable for confirming the molecular structure. By comparing the calculated shifts with experimental data, one can validate the proposed structure and assign the signals. This approach has been successfully used in the study of complex heterocyclic compounds. wuxiapptec.com
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated from the calculated vibrational frequencies. This aids in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals.
Conformational analysis via DFT helps in identifying the most stable three-dimensional arrangement of the atoms in the molecule. For the partially saturated tetrahydropyridine (B1245486) ring in this compound, various chair, boat, and twist-boat conformations could be explored to determine the global minimum energy structure.
Table 1: Illustrative Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
| 1H NMR Chemical Shifts (ppm) | |
| H at C3 | 6.2 - 6.5 |
| H at C4 | 7.0 - 7.3 |
| H at C8 | 2.8 - 3.1 (axial), 3.3 - 3.6 (equatorial) |
| 13C NMR Chemical Shifts (ppm) | |
| C2 (C-OH) | 160 - 165 |
| C8a | 145 - 150 |
| C4a | 120 - 125 |
| Key IR Frequencies (cm-1) | |
| O-H stretch | 3400 - 3600 |
| N-H stretch | 3300 - 3500 |
| C=C stretch (aromatic) | 1580 - 1620 |
| C-N stretch | 1300 - 1350 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent. For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for the system.
These simulations are particularly useful for:
Conformational Sampling: MD can explore a wider range of conformations than static DFT calculations, providing a more complete picture of the molecule's flexibility and the relative populations of different conformers.
Solvent Effects: The explicit inclusion of solvent molecules allows for a detailed investigation of how the solvent influences the structure and dynamics of the solute. This includes the formation and breaking of hydrogen bonds between the solute's hydroxyl and amine groups and the surrounding water molecules. Studies on other heterocyclic compounds have shown that van der Waals forces and hydrogen bonding are the primary interactions governing their behavior in solution. nih.gov
Quantum Chemical Studies of Reaction Energetics and Pathways
Quantum chemical methods are essential for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.
For example, the dehydrogenative aromatization of the tetrahydropyridine ring is a plausible reaction. nih.govmdpi.com Quantum chemical calculations could elucidate the mechanism of this oxidation, comparing different potential oxidants and reaction conditions. The calculated activation energies would indicate the feasibility of the reaction under specific conditions.
Analysis of Aromaticity, Tautomeric Forms, and Protonation States via Theoretical Methods
The 1,5-naphthyridine (B1222797) core of the molecule raises interesting questions about its aromaticity and potential for tautomerism.
Aromaticity: While the pyridin-2-ol ring is aromatic, the tetrahydro-substituted ring is not. Theoretical methods can quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Tautomerism: The 2-hydroxy-1,5-naphthyridine moiety can exist in equilibrium with its keto tautomer, 1,5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. wuxiapptec.com The choice of solvent can significantly influence the position of this equilibrium. wuxiapptec.comnih.gov Generally, polar solvents tend to favor the more polar keto form. The relative energies of the tautomers can be calculated with high accuracy using methods like DFT. pulsus.comresearchgate.net
Protonation States: The molecule has multiple basic sites (the nitrogen atoms) and an acidic site (the hydroxyl group). Theoretical calculations can predict the most likely site of protonation in acidic conditions and the pKa values of the acidic and basic groups. This information is vital for understanding the molecule's behavior in biological systems.
Table 2: Illustrative Relative Energies of Tautomers of this compound in Gas Phase and Water
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| This compound (Enol) | 0.0 (Reference) | 0.0 (Reference) |
| 1,5,6,7,8-Tetrahydro-1,5-naphthyridin-2(1H)-one (Keto) | 2.5 | -1.8 |
Prediction of Non-Covalent Interactions and Supramolecular Assembly Propensities
The potential for this compound to form larger structures through non-covalent interactions is a key area of interest in supramolecular chemistry. The molecule possesses both hydrogen bond donors (N-H and O-H) and acceptors (the nitrogen atoms and the oxygen atom).
Theoretical methods can be used to:
Analyze Intermolecular Interactions: The strength and geometry of hydrogen bonds and other non-covalent interactions (like π-π stacking between the aromatic rings of adjacent molecules) can be calculated. Hirshfeld surface analysis is a common technique used to visualize and quantify these interactions in crystal structures. researchgate.net
Predict Supramolecular Assembly: By understanding the preferred modes of intermolecular interaction, it is possible to predict how molecules of this compound might self-assemble into dimers, chains, or more complex three-dimensional networks. nih.gov This is crucial for understanding its solid-state properties and for the design of new materials.
Derivatization Strategies and Synthesis of Novel Analogues of 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol
Regioselective Functionalization of the Tetrahydronaphthyridine Core
The reactivity of the 5,6,7,8-tetrahydro-1,5-naphthyridine core is dominated by the electronic properties of its pyridine (B92270) ring. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, defining the regioselectivity of functionalization reactions. uoanbar.edu.iqmatanginicollege.ac.in
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring within the tetrahydronaphthyridine system is inherently electron-deficient, making it significantly less reactive towards electrophiles than benzene (B151609). matanginicollege.ac.inquimicaorganica.org Electrophilic substitution, such as nitration and halogenation, requires harsh reaction conditions and generally proceeds with low yields. matanginicollege.ac.in The electron-withdrawing effect of the nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions (meta to the nitrogen), as attack at these positions avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgquora.com For the 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol (B6233808) scaffold, the C3 position is the most likely site for electrophilic attack.
Activation of the ring is often necessary. One common strategy is the formation of an N-oxide by treating the naphthyridine with a peracid. matanginicollege.ac.in The N-oxide is more amenable to electrophilic substitution, which then occurs preferentially at the C4 position (para to the N-oxide). The oxygen can subsequently be removed by reduction. matanginicollege.ac.in
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.com Attack at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom, making the intermediate more stable. quora.comstackexchange.com
In the context of this compound, the C2 position is already occupied by a hydroxyl group. However, if a suitable leaving group (e.g., a halogen) is present at the C4 position, it can be readily displaced by a variety of nucleophiles. SNAr reactions on halogenated 1,5-naphthyridine (B1222797) derivatives have been used to introduce amino substituents at the C4 position, which is a key step in the synthesis of inhibitors for certain protein kinases. nih.gov
Table 1: Regioselectivity of Substitution on the Pyridine Ring
| Reaction Type | Position of Attack | Rationale |
| Electrophilic Substitution | C3 | The reaction intermediate avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com |
| Nucleophilic Substitution | C2, C4 | The anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the tetrahydronaphthyridine core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or triflated naphthyridine precursor.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide or triflate. It has been employed in the synthesis of complex 1,5-naphthyridine derivatives. For instance, a Pd(PPh₃)₄-catalyzed cross-coupling between 2-chloropyridin-3-amine and various ortho-formyl thiopheneboronic acids was used to construct thieno uoanbar.edu.iqnih.govnaphthyridine systems in a single step. nih.gov While this example builds the naphthyridine ring itself, the principle is directly applicable to the functionalization of a pre-formed halo-naphthyridine core.
Stille Coupling: The Stille reaction uses an organotin reagent to couple with an aryl halide. This method has been used to prepare various 1,5-naphthyridine derivatives. nih.gov
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl halide. A protocol for the Heck-type vinylation of a chloropyridine, a key component of the naphthyridine scaffold, has been developed as part of an asymmetric synthesis of a tetrahydro-1,6-naphthyridine derivative, highlighting its utility in functionalizing the pyridine ring. nih.gov
Table 2: Examples of Cross-Coupling Reactions for Naphthyridine Functionalization
| Reaction Name | Catalyst/Reagents | Substrate Type | Product Type | Reference |
| Suzuki-type Coupling | Pd(PPh₃)₄ | 2-Chloropyridin-3-amine, Thiopheneboronic acid | Thieno uoanbar.edu.iqnih.govnaphthyridine | nih.gov |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Potassium trifluorovinylborate | Chloropyridine derivative | Vinylpyridine derivative | nih.gov |
| Heck-type Vinylation | Not specified | Chloropyridine | Vinylpyridine | nih.gov |
| Stille Coupling | Not specified | Halogenated 1,5-naphthyridine | Alkyl/Aryl substituted 1,5-naphthyridine | nih.gov |
Chemical Modification at the Hydroxyl Group: Etherification, Esterification, and Amidation
The hydroxyl group at the C2 position of this compound is a key site for derivatization. Its nucleophilic character allows for a range of modifications, including etherification, esterification, and amidation, to produce a diverse library of analogues.
Etherification: The formation of an ether linkage is a common modification. The Mitsunobu reaction provides a reliable method for this transformation. For example, an 8-hydroxy-1,5-naphthyridine derivative was successfully coupled with tetrahydropyran (B127337) using a Mitsunobu reaction to yield the corresponding alkoxy-1,5-naphthyridine. nih.gov This demonstrates a viable route for etherifying the hydroxyl group on the target molecule. Other standard etherification methods, such as Williamson ether synthesis using an alkyl halide under basic conditions, are also applicable.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC or EDC). This modification is fundamental in medicinal chemistry for altering the physicochemical properties of a parent molecule.
Amidation: While direct amidation of the hydroxyl group is not standard, it can be achieved through multi-step sequences. For example, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate or triflate) and subsequently displaced by an amine.
Table 3: Documented Functionalization of the Hydroxyl Group on a 1,5-Naphthyridine Core
| Reaction Type | Reagents | Product | Reference |
| Mitsunobu Coupling (Etherification) | Tetrahydropyran, DEAD, PPh₃ | Alkoxy-1,5-naphthyridine | nih.gov |
Synthesis of Heterocyclic Ring-Fused Derivatives
Building additional heterocyclic rings onto the 5,6,7,8-tetrahydro-1,5-naphthyridine framework leads to complex polycyclic structures with unique properties. Several classical and modern synthetic methodologies can be employed for this purpose.
Friedländer Annulation: This is a widely used method for constructing quinoline (B57606) and naphthyridine rings. It involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. This strategy can be adapted to fuse new rings onto the naphthyridine core. nih.gov
Skraup Synthesis: The Skraup synthesis, a classic method for preparing quinolines, can also be applied to create fused naphthyridines. For example, the reaction of 3-aminopyridine (B143674) derivatives with glycerol (B35011) in the presence of an oxidizing agent yields 1,5-naphthyridine structures. nih.govnih.gov
Cycloaddition Reactions: Intramolecular [4+2] cycloaddition (Diels-Alder) reactions are powerful for constructing fused six-membered rings with high stereocontrol. A domino reaction involving an intramolecular [4+2] cycloaddition has been used to synthesize chromeno[4,3-b] uoanbar.edu.iqnih.govnaphthyridine derivatives from functionalized aldimines. nih.gov
Other Cyclization Strategies: Palladium-catalyzed cross-coupling followed by spontaneous cyclization has been used to prepare thieno uoanbar.edu.iqnih.govnaphthyridines. nih.gov Additionally, intramolecular cyclizations of specifically designed precursors, such as the cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, have proven effective in synthesizing tetrahydronaphthyridine systems, a strategy that could be adapted for fusion. nih.gov
Table 4: Methods for Synthesizing Fused 1,5-Naphthyridine Systems
| Synthetic Method | Reactants | Fused System | Reference |
| Friedländer Annulation | o-Aminoaryl ketone, active methylene compound | Benzo[b] uoanbar.edu.iqnih.govnaphthyridine | nih.gov |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | 1,5-Naphthyridine | nih.govnih.gov |
| Intramolecular [4+2] Cycloaddition | Functionalized aldimine/aldehyde | Chromeno[4,3-b] uoanbar.edu.iqnih.govnaphthyridine | nih.gov |
| Pd-Catalyzed Cross-Coupling/Cyclization | 2-Chloropyridin-3-amine, Thiopheneboronic acid | Thieno uoanbar.edu.iqnih.govnaphthyridine | nih.gov |
Design and Synthesis of Conjugates and Polymeric Architectures Incorporating the Naphthyridine Moiety
The 1,5-naphthyridine unit can be incorporated into larger molecular assemblies, such as conjugates and polymers, to create materials with specific functions.
Conjugates: The naphthyridine scaffold can act as a ligand for metal complexes or be conjugated to other molecular entities. For example, a 2-(pyridin-2-yl)benzo[b] uoanbar.edu.iqnih.govnaphthyridine has been used as a ligand to form a Ru-NAD-type complex investigated for the electrochemical reduction of CO₂. nih.gov The ability of the nitrogen atoms in the 1,5-naphthyridine ring to coordinate with metals makes it a valuable component in the design of catalysts and functional materials.
Polymeric Architectures: The 1,5-naphthyridine moiety can be integrated into the main chain of a polymer to impart specific electronic or photophysical properties. A notable example is PTNT (poly[thiophene-2,5-diyl-alt-5,10-bis((2-hexyldecyl)oxy)dithieno[3,2-c:3′,2′-h] uoanbar.edu.iqnih.gov-naphthyridine-2,7-diyl]), a conjugated polymer designed for use in organic light-emitting diodes (OLEDs). The inclusion of the fused lactim ring of the naphthyridine derivative leads to favorable solid-state packing and high charge carrier mobility. nih.gov The synthesis of such polymers often involves the polymerization of suitably functionalized naphthyridine monomers using cross-coupling reactions. Fused heterocyclic polymers containing naphthoquinone structures have also been synthesized, demonstrating excellent thermal stability and fluorescence properties for chemosensor applications. rsc.org
Exploration of 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol in Advanced Materials and Supramolecular Chemistry
Integration into Polymeric and Oligomeric Structures for Functional Material Applications
The incorporation of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol (B6233808) into polymeric and oligomeric structures can yield functional materials with tailored properties. The presence of a hydroxyl group and a secondary amine in the tetrahydro-pyridine ring offers versatile points for polymerization or grafting onto existing polymer backbones.
Functional polymers can be synthesized through various strategies. For instance, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to biodegradable polyesters with pendant naphthyridine units. Alternatively, it can be converted into a more reactive species, such as an acrylate (B77674) or methacrylate, to enable free-radical polymerization.
Another approach involves multicomponent reactions, which are efficient for creating complex polymer structures. The Kabachnik–Fields reaction, for example, could be adapted to incorporate the naphthyridine moiety into poly(α-aminophosphonate)s, which are known for their metal-chelating and flame-retardant properties. mdpi.com
The synthesis of functional polyolefins, often challenging due to the inert nature of the polymer backbone, can be achieved by copolymerizing ethylene (B1197577) with functionalized comonomers. mdpi.com A derivative of this compound bearing a vinyl or norbornene group could be copolymerized with ethylene using late-transition metal catalysts to introduce the functional unit directly into the polyethylene (B3416737) chain.
Furthermore, the secondary amine of the tetrahydropyridine (B1245486) ring allows for its use in step-growth polymerization, for instance, with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. The resulting polymers would benefit from the rigidity and potential for strong intermolecular hydrogen bonding imparted by the naphthyridine core, which could enhance their thermal and mechanical properties. Libraries of such polymers can be created to screen for desired functionalities. nih.gov
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Site on Naphthyridine | Resulting Polymer Type | Potential Properties |
| Ring-Opening Polymerization | Hydroxyl group | Polyester | Biodegradability, functional pendants |
| Free-Radical Polymerization | Derivatized hydroxyl (e.g., acrylate) | Polyacrylate | Tunable mechanical properties |
| Kabachnik-Fields Reaction | Secondary amine | Poly(α-aminophosphonate) | Metal chelation, flame retardancy |
| Step-Growth Polymerization | Secondary amine and hydroxyl | Polyurea, Polyamide | High thermal and mechanical stability |
Coordination Chemistry of this compound as a Ligand in Catalysis (Non-Biological)
The 1,5-naphthyridine (B1222797) framework, with its two nitrogen atoms, is an excellent scaffold for designing ligands for transition metal catalysis. The this compound isomer offers a unique N,O-bidentate chelation site, which can stabilize a wide range of metal centers and influence the catalytic activity and selectivity of the resulting complexes.
Design and Synthesis of Metal Complexes for Organic Transformations
The synthesis of metal complexes with this compound can be achieved by reacting the deprotonated ligand (alkoxide form) with a suitable metal precursor. The resulting metal complexes could find applications in various organic transformations.
For instance, ruthenium complexes bearing similar tetrahydronaphthyridine ligands have been explored for asymmetric transfer hydrogenation reactions. nih.gov A chiral derivative of this compound could be used to synthesize chiral ruthenium or rhodium catalysts for the enantioselective reduction of ketones and imines. The N,O-ligation is expected to create a well-defined chiral environment around the metal center, leading to high enantioselectivity. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have shown promise as ligands in metal complexes for asymmetric transfer hydrogenation. mdpi.com
Furthermore, chromium complexes with PNP ligands (diphosphinoamine) have demonstrated high activity in ethylene tri- and tetramerization. rsc.org A phosphine-functionalized derivative of this compound could act as a PNP-type ligand, where the naphthyridine nitrogen and the phosphine (B1218219) groups coordinate to the chromium center. The steric and electronic properties of the ligand could be fine-tuned to control the selectivity of the oligomerization process.
Cobalt-catalyzed [2+2+2] cyclizations have been employed for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines. nih.gov Conversely, cobalt complexes of this compound could be investigated as catalysts for similar cyclization reactions, leveraging the redox properties of the cobalt center.
Investigation of Self-Assembly Processes and Molecular Recognition Phenomena (Non-Biological)
The structure of this compound, featuring both hydrogen bond donor (hydroxyl and NH) and acceptor (pyridinic nitrogen and carbonyl oxygen in its tautomeric form, 5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one) sites, makes it an ideal candidate for studying self-assembly and molecular recognition.
Host-Guest Chemistry and Directed Supramolecular Architectures
In supramolecular chemistry, host-guest interactions are fundamental to the construction of complex and functional architectures. nih.gov The cavity-like structure and hydrogen bonding capabilities of this compound suggest its potential as a host for small organic molecules or anions. The binding of a guest molecule could be driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions.
Conversely, the molecule itself could act as a guest, binding to larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov Encapsulation within a host molecule could modify its photophysical properties or enhance its solubility in different media. For example, theoretical studies on calix mdpi.comarene derivatives have shown their potential to act as hosts for the anticancer drug 5-fluorouracil, suggesting that similar interactions could be explored for the naphthyridine compound. iaea.org
The self-assembly of this compound in solution or on surfaces could lead to the formation of well-ordered supramolecular structures. The interplay of hydrogen bonds could direct the formation of one-dimensional tapes or two-dimensional sheets. The specific arrangement would depend on the solvent and the presence of any co-crystallizing agents.
Investigation of Optical and Electronic Properties for Non-Biological Applications
Naphthyridine derivatives are known to possess interesting photophysical properties, and their incorporation into larger conjugated systems can lead to materials with applications in organic electronics and sensor technology.
Potential in Organic Electronics, Optoelectronics, and Sensor Development
The π-conjugated system of the naphthyridine core in this compound can be extended through chemical modification to tune its optical and electronic properties. For instance, the introduction of aryl or ethynyl (B1212043) groups at various positions on the aromatic ring can alter the HOMO-LUMO gap, leading to changes in the absorption and emission spectra.
While direct data for this specific compound is not available, related heterocyclic systems offer insights. For example, soluble and processable thermoplastic hybrid polyimides containing POSS in their main chains exhibit high optical transmittance and thermal stability, properties that could be sought in polymers derived from the naphthyridine unit. rsc.org
The hydrogen bonding capabilities of this compound make it a promising candidate for the development of chemical sensors. The binding of a specific analyte to the naphthyridine unit through hydrogen bonds or coordination could induce a change in its fluorescence or absorption spectrum, providing a detectable signal. For instance, a portable analytical platform using a capacitively coupled contactless conductivity detection (C4D) sensor has been developed for the rapid detection of organophosphates. mdpi.com A functionalized naphthyridine could potentially be integrated into such a system as the recognition element.
Table 2: Predicted Physicochemical Properties of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (a related compound)
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Monoisotopic Mass | 166.07423 Da |
| XlogP | -0.3 |
| Data from PubChem for a structurally similar compound, CID 137963802. uni.lu |
Future Directions and Emerging Research Challenges for 5,6,7,8 Tetrahydro 1,5 Naphthyridin 2 Ol
Discovery of Unexplored Reactivity and Novel Synthetic Pathways
A significant hurdle in the exploration of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol (B6233808) is the current scarcity of dedicated synthetic routes. Future research must prioritize the development of efficient and versatile methods for its construction. Drawing inspiration from the broader field of 1,5-naphthyridine (B1222797) synthesis, several classical and modern strategies could be adapted and optimized. nih.govmdpi.com
Established methods such as the Skraup and Friedländer reactions, traditionally used for parent 1,5-naphthyridine systems, could be investigated for their applicability to substituted pyridines that might lead to the target tetrahydro-scaffold. nih.govmdpi.com Furthermore, modern synthetic methodologies that have revolutionized heterocyclic chemistry, such as C-H activation and photoredox catalysis, offer exciting prospects for novel disconnections and more direct synthetic pathways. nih.gov
The inherent reactivity of the this compound core itself is a nascent field of study. Based on reviews of related tetrahydro-1,5-naphthyridine systems, preliminary areas of exploration could include N-alkylation to generate diverse compound libraries and oxidation reactions to access the corresponding aromatic 1,5-naphthyridin-2-ol. mdpi.com A systematic investigation into its susceptibility to electrophilic and nucleophilic attack, as well as its potential as a ligand in organometallic catalysis, is paramount.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Key Transformations | Anticipated Challenges |
| Modified Friedländer Synthesis | Substituted 3-aminopyridines and β-dicarbonyl compounds | Cyclocondensation | Regioselectivity control, optimization of reaction conditions |
| Intramolecular Cyclization | Appropriately functionalized pyridine (B92270) derivatives | Palladium- or copper-catalyzed C-N bond formation | Synthesis of complex precursors, catalyst screening |
| C-H Activation/Annulation | Simple pyridine precursors and alkynes/alkenes | Transition-metal-catalyzed C-H functionalization and cyclization | Regioselectivity, catalyst efficiency and turnover |
| Photoredox Catalysis | Readily available pyridinium (B92312) salts and radical precursors | Visible-light-mediated radical cyclization | Control of competing reaction pathways, scalability |
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The imperative for green chemistry permeates all aspects of modern chemical synthesis, and the production of this compound should be no exception. Future research should not only focus on novel synthetic routes but also on ensuring these methods are sustainable and environmentally friendly. mdpi.comresearchgate.net
The exploration of greener solvents, such as water, supercritical fluids, and bio-based solvents, could significantly reduce the environmental footprint of the synthesis. mdpi.com Microwave-assisted organic synthesis (MAOS) presents another avenue for developing more sustainable protocols, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption. nih.gov
Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers the ultimate in green chemistry. numberanalytics.com The potential for using enzymes to construct the this compound scaffold or to perform selective modifications represents a significant and exciting research challenge.
Advancements in Computational Prediction and Experimental Validation Strategies
The synergy between computational chemistry and experimental synthesis is a powerful engine for accelerating discovery. For a molecule with limited existing research like this compound, in silico methods will be invaluable for guiding synthetic efforts and predicting reactivity.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the structure of the molecule and its transition states in potential reactions. nih.govresearchgate.net This can provide insights into the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. For instance, the prediction of 13C and 1H NMR chemical shifts can be correlated with the regiochemical outcome of electrophilic aromatic substitution reactions on heterocyclic systems. nih.govacs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) can also help to explain the site of electrophilic attack. nih.govresearchgate.net
A key challenge will be the development of accurate computational models that are then rigorously validated through experimental studies. This iterative cycle of prediction and validation will be crucial for building a robust understanding of the chemical behavior of this compound.
Table 2: Computational Approaches for Predicting Reactivity
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps | Prediction of regioselectivity in electrophilic and nucleophilic reactions |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Understanding photophysical properties for materials science applications |
| NMR Chemical Shift Prediction | 1H and 13C NMR spectra | Aiding in structure elucidation and predicting sites of electrophilic attack |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding dynamic behavior and interactions in biological or material systems |
Integration with Advanced Manufacturing Technologies for Functional Systems
Looking beyond the bench scale, the integration of synthetic routes for this compound with advanced manufacturing technologies will be essential for its potential translation into functional systems. Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved process control, and greater scalability. chemicatimes.comchemeurope.com
The development of flow-based syntheses for this scaffold would not only be more efficient but could also enable the telescoped synthesis of derivatives, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates. bionity.com The immobilization of catalysts on solid supports or in packed-bed reactors is another key area of research that can facilitate purification and catalyst recycling, further enhancing the sustainability and cost-effectiveness of the manufacturing process. adanipharma.com
Interdisciplinary Research Opportunities Leveraging the Naphthyridine Scaffold
The true potential of this compound will likely be realized through interdisciplinary collaborations. The broader naphthyridine family of compounds is renowned for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comnih.gov A critical future direction will be the biological screening of this compound and its derivatives to uncover any latent therapeutic potential.
Beyond medicinal chemistry, the unique electronic and photophysical properties that may be endowed by the 1,5-naphthyridine core could be exploited in materials science. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or as components in functional polymers. The exploration of these interdisciplinary avenues will require close collaboration between synthetic chemists, biologists, and materials scientists.
Q & A
Basic: What synthetic routes are recommended for 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves cyclization reactions using precursors like aminopyridines or tetrahydroisoquinolines. Key steps include:
- Catalytic hydrogenation : For reducing aromatic rings to tetrahydro derivatives under H₂ with Pd/C or Raney Ni .
- Acid/Base-mediated cyclization : Using HCl or NaOH to facilitate ring closure .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .
Optimization involves adjusting temperature (60–100°C), solvent polarity (DMF for polar intermediates), and stoichiometry (1.2–1.5 eq. of reducing agents) to minimize side products .
Basic: How can the tautomeric equilibrium of this compound be experimentally determined?
Answer:
Tautomerism between the hydroxy and keto forms is assessed via:
- UV-Vis spectroscopy : Compare λmax shifts in acidic vs. basic conditions; keto forms show bathochromic shifts .
- IR spectroscopy : O–H stretching (~3200 cm⁻¹) for the hydroxy tautomer vs. C=O stretches (~1680 cm⁻¹) for the keto form .
- NMR : Absence of a hydroxyl proton signal in D₂O exchange experiments confirms keto dominance .
Advanced: What strategies resolve contradictions in spectroscopic data during characterization?
Answer:
- Multi-technique validation : Cross-reference IR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- X-ray crystallography : Resolves ambiguity in tautomeric or stereochemical assignments .
- Computational DFT studies : Predict tautomeric stability and compare with experimental data .
Advanced: How can computational models predict the compound’s reactivity in novel syntheses?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to guide functionalization .
- Reactivity descriptors (Fukui indices) : Identify regions prone to electrophilic attack .
Basic: What spectroscopic techniques are critical for characterizing structure and purity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms ring saturation .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
- Elemental analysis : Validates C, H, N composition within ±0.4% of theoretical values .
Advanced: What methodologies evaluate the biological activity of 1,5-naphthyridine derivatives?
Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Kinase inhibition studies : Use fluorescence polarization assays to measure IC₅₀ values .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) .
Advanced: How are discrepancies between theoretical and experimental tautomerism data addressed?
Answer:
- Solvent effects : Simulate solvent polarity (e.g., PCM models) to align DFT predictions with experimental conditions .
- Isotopic labeling : ¹⁸O-tracking in kinetic studies to validate tautomerization pathways .
- Temperature-dependent NMR : Monitors equilibrium shifts to refine computational Gibbs free energy calculations .
Basic: What are key considerations for handling and storing this compound?
Answer:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Safety protocols : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations .
- Waste disposal : Neutralize with dilute HCl before incineration .
Advanced: What approaches study its potential in material science applications?
Answer:
- Electrochemical analysis : Cyclic voltammetry to assess redox activity for battery/catalyst design .
- Photophysical studies : Fluorescence quantum yield measurements for OLED applications .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (>200°C) for polymer composites .
Advanced: How do structural modifications influence pharmacological properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
